

# 1-(4-Bromophenyl)cyclopentanecarboxylic acid

## IUPAC name and synonyms

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### Compound of Interest

**Compound Name:** 1-(4-Bromophenyl)cyclopentanecarboxylic acid

**Cat. No.:** B178888

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An In-Depth Technical Guide to **1-(4-Bromophenyl)cyclopentanecarboxylic Acid**

## Introduction

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a stable cyclopentane ring, a reactive carboxylic acid moiety, and a bromophenyl group amenable to a wide array of chemical transformations, makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on the practical insights required by professionals in drug development and scientific research.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to reproducible science. **1-(4-Bromophenyl)cyclopentanecarboxylic acid** is known by several identifiers across chemical databases and supplier catalogs.

- IUPAC Name: 1-(4-bromophenyl)cyclopentane-1-carboxylic acid[1][2][3]

- Common Synonyms: **1-(4-bromophenyl)cyclopentanecarboxylic acid**, ASISCHEM D50960, OTAVA-BB 1287303[1][4]

Identifier	Value	Reference
CAS Number	143328-24-9	[4][5][6]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrO <sub>2</sub>	[2][4][5][6]
Molecular Weight	269.13 g/mol	[2][4][5][6]
Canonical SMILES	C1CCC(C1) (C2=CC=C(C=C2)Br)C(=O)O	[7]
InChI Key	UALMMAIHRMKFCW- UHFFFAOYSA-N	[7]

## Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is critical for designing synthetic routes, purification strategies, and formulation protocols. The data presented below are derived from predictive models and experimental observations.

Property	Value	Source
Appearance	White to off-white solid	[2]
Boiling Point	380.8 ± 35.0 °C (Predicted)	[2]
Density	1.497 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	4.26 ± 0.20 (Predicted)	[2]

## Synthesis Protocol and Mechanistic Considerations

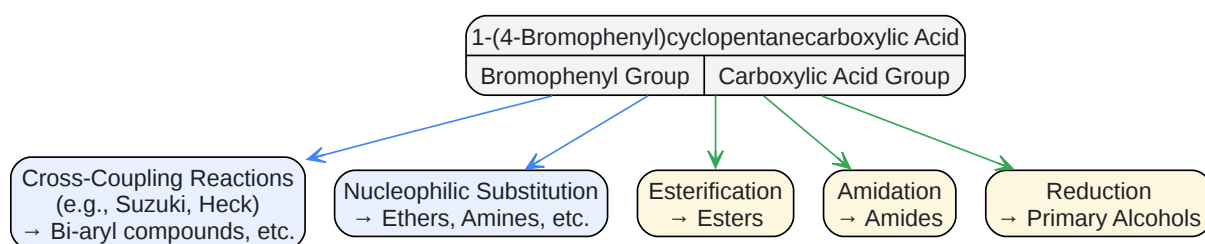
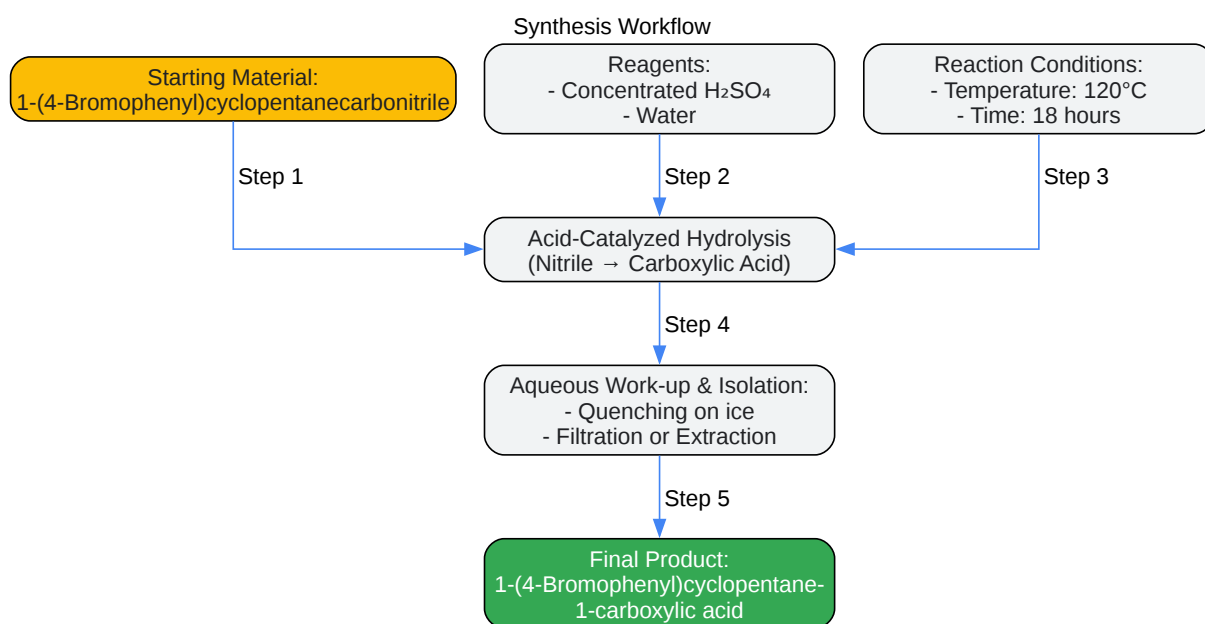
The primary and most direct synthesis of **1-(4-bromophenyl)cyclopentanecarboxylic acid** is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[4][5]

## Expert Rationale

This transformation is a cornerstone of organic chemistry. The choice of concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst and a dehydrating agent. The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid intermediate, which subsequently tautomerizes to an amide. Under the harsh, heated conditions, the amide undergoes further hydrolysis to yield the desired carboxylic acid and an ammonium salt byproduct. The high temperature (120°C) is necessary to drive both stages of the hydrolysis to completion, particularly the hydrolysis of the relatively stable amide intermediate.

## Detailed Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

- **Apparatus Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.
- **Reagent Addition:** Carefully add a mixture of concentrated sulfuric acid and water.<sup>[5]</sup>
- **Reaction Execution:** Heat the reaction mixture to 120°C with vigorous stirring.<sup>[5]</sup>
- **Monitoring:** Maintain the reaction at this temperature for approximately 18 hours.<sup>[5]</sup> The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting nitrile.
- **Work-up:** After completion, allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice.
- **Extraction:** The precipitated solid product is then collected by vacuum filtration. Alternatively, if the product is not a solid, the aqueous mixture can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The collected crude product can be purified by recrystallization from an appropriate solvent system to yield the final, high-purity **1-(4-bromophenyl)cyclopentanecarboxylic acid**.



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Caption: Key reactive sites and synthetic transformations.

## Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. **1-(4-Bromophenyl)cyclopentanecarboxylic acid** has associated hazards that must be managed with appropriate precautions.

GHS Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: [\[2\]](#) Recommended Precautions:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: [\[2\]](#) This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

## Conclusion

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure offers three distinct points for chemical modification: the aromatic ring, the bromine substituent, and the carboxylic acid. This tripartite reactivity, combined with a straightforward synthetic route, solidifies its role as a key intermediate for building diverse molecular libraries and developing novel therapeutic

agents. A thorough understanding of its properties, synthesis, and reactivity is indispensable for any scientist aiming to leverage this versatile building block in their research endeavors.

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